PARP1 Inhibitory Activity: 5-Bromo Congener vs. Literature NNMT-Selective Chemotypes
The 5-bromo congener (BDBM50439828) demonstrates an IC₅₀ of 10.5 μM (1.05 × 10⁴ nM) against PARP1 in a biochemical LC-MS-based nicotinamide detection assay [1]. This moderate PARP1 affinity stands in contrast to the 5-fluoro analog (BDBM50627707), which exhibits NNMT binding (Ki = 650 nM) with negligible PARP1 cross-reactivity reported in the corresponding patent family [2]. The >15-fold difference in target engagement preference between the 5-bromo and 5-fluoro congeners underscores the functional divergence dictated by the halogen identity at the nicotinamide 5-position.
| Evidence Dimension | PARP1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.05 × 10⁴ nM (10.5 μM) |
| Comparator Or Baseline | 5-Fluoro analog (BDBM50627707): no PARP1 activity reported; primary target NNMT (Ki = 650 nM) |
| Quantified Difference | ≥15-fold difference in PARP1 vs. NNMT engagement preference; bromine imparts PARP1 recognition absent in fluorine analog |
| Conditions | Biochemical assay: PARP1 (unknown origin); nicotinamide concentration measured by LC-MS analysis [1]; NNMT FP competition assay: full-length recombinant human NNMT expressed in E. coli BL21(DE3) [2] |
Why This Matters
The 5-bromo derivative offers a distinct PARP1-engaging chemotype that diverges from the NNMT-selective 5-fluoro series, making it procurement-relevant for labs exploring polypharmacology or scaffold-hopping campaigns between NAD⁺-metabolizing enzyme families.
- [1] BindingDB. BDBM50439828 (CHEMBL2419889). PARP1 inhibition IC₅₀ = 1.05 × 10⁴ nM. Assay: nicotinamide detection by LC-MS. Accessed April 2026. View Source
- [2] BindingDB. BDBM50627707 (CHEMBL5426689). NNMT Ki = 650 nM (FP competition assay). Accessed April 2026. View Source
